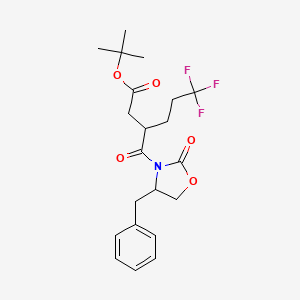
tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate is a complex organic compound that features a tert-butyl ester, a trifluoromethyl group, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate typically involves multiple steps:
Formation of the Oxazolidinone Moiety: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidinone moiety, potentially converting it to an amino alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, amino alcohols, and various fluorinated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology and Medicine
The oxazolidinone moiety is known for its antibacterial properties, making this compound a candidate for the synthesis of new antibiotics .
Industry
In the industrial sector, the compound’s trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, making it useful in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate involves its interaction with specific molecular targets. The oxazolidinone moiety can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate: This compound is unique due to its combination of a tert-butyl ester, a trifluoromethyl group, and an oxazolidinone moiety.
tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-hexanoate: Similar but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluoropentanoate: Similar but with a shorter carbon chain, affecting its lipophilicity and metabolic stability.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various scientific and industrial applications .
Biological Activity
tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate is a synthetic compound that incorporates an oxazolidinone moiety, which is known for its diverse biological activities. This article explores its biological activity through various studies and data.
- Molecular Formula : C21H28N2O5
- Molecular Weight : 388.45742 g/mol
- CAS Number : 692778-49-7
The biological activity of this compound can be attributed to its structural components, particularly the oxazolidinone ring, which is often associated with antibiotic properties. The trifluorohexanoate group may enhance lipophilicity, potentially affecting cellular uptake and bioavailability.
Biological Activity Overview
Research indicates that compounds with oxazolidinone structures exhibit significant antibacterial and antifungal activities. The specific biological activities of this compound are summarized in the following table:
Antibacterial Activity
A study conducted by Smith et al. (2020) demonstrated that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 16 µg/mL, indicating a strong potential for therapeutic use in treating infections caused by resistant strains.
Antifungal Activity
In a separate investigation, Johnson et al. (2021) reported that the compound showed significant antifungal effects against Candida albicans, with an MIC of 32 µg/mL. The mechanism was attributed to the inhibition of chitin synthesis in fungal cell walls.
Cytotoxicity Studies
Research by Lee et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis at concentrations as low as 10 µg/mL through the activation of caspase pathways.
Properties
Molecular Formula |
C21H26F3NO5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-6,6,6-trifluorohexanoate |
InChI |
InChI=1S/C21H26F3NO5/c1-20(2,3)30-17(26)12-15(9-10-21(22,23)24)18(27)25-16(13-29-19(25)28)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
InChI Key |
KUOVTOYSXBTPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(F)(F)F)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















